molecular formula C18H22N4O2 B2670229 N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide CAS No. 1436158-61-0

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B2670229
CAS No.: 1436158-61-0
M. Wt: 326.4
InChI Key: APDJHLKGCFHVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Affinity for CB1 Cannabinoid Receptor

A study by Tobiishi et al. (2007) focused on the synthesis of methoxy and fluorine analogs of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide, aiming to develop tracers for medical imaging through positron emission tomography (PET). These analogs were designed based on the 1,5-diarylpyrazole core template, exhibiting comparable affinities to the CB1 reference antagonist SR141716, suggesting their potential for biological imaging studies of the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Cytotoxicity of Pyrazole Derivatives

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study indicates the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Structural and Thermo-Optical Studies

Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted detailed structural characterization along with thermo-optical studies. Their findings provide insights into the compound's thermal stability and non-linear optical properties, which could have implications for its application in materials science (Kumara et al., 2018).

Allosteric Modulation of the mGluR5 Receptor

Research by Paulis et al. (2006) explored the substituent effects of this compound derivatives on the modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. The study highlights the compound's potential in understanding the structural requirements for potentiation of glutamate-induced calcium release, offering a pathway for the development of novel therapeutic agents (de Paulis et al., 2006).

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJHLKGCFHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.